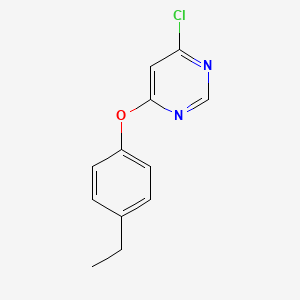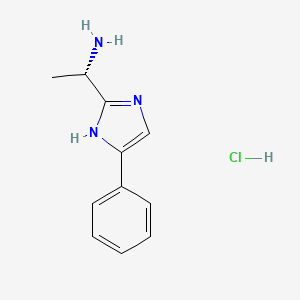
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound, in particular, features a phenyl group attached to the imidazole ring, making it a valuable intermediate in various chemical and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This method involves the reaction of 4-phenyl-1H-imidazole with ethanamine under acidic conditions to form the desired compound.
Reductive Amination: Another common method is the reductive amination of 4-phenyl-1H-imidazole-2-carbaldehyde with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form 4-phenyl-1H-imidazole-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound to 4-phenyl-1H-imidazole-2-methanol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline medium.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
4-Phenyl-1H-imidazole-2-carboxylic acid: (from oxidation)
4-Phenyl-1H-imidazole-2-methanol: (from reduction)
Various substituted imidazoles (from nucleophilic substitution)
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including antibacterial and antifungal properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride: is compared with other similar compounds, such as 4-phenyl-1H-imidazole and 1-(4-phenyl-1H-imidazol-2-yl)ethanol . Its uniqueness lies in its specific stereochemistry and the presence of the ethanamine group, which provides distinct chemical and biological properties.
Comparaison Avec Des Composés Similaires
4-Phenyl-1H-imidazole
1-(4-Phenyl-1H-imidazol-2-yl)ethanol
Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate
Propriétés
Numéro CAS |
1245649-51-7 |
|---|---|
Formule moléculaire |
C11H14ClN3 |
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;/h2-8H,12H2,1H3,(H,13,14);1H/t8-;/m0./s1 |
Clé InChI |
ZBUZNJBHQWUVHX-QRPNPIFTSA-N |
SMILES isomérique |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N.Cl |
SMILES canonique |
CC(C1=NC=C(N1)C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



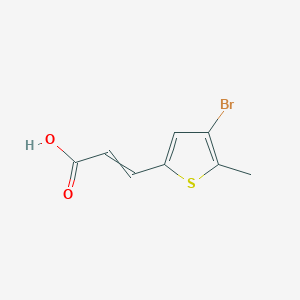
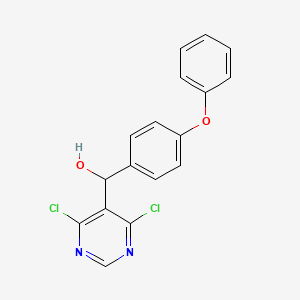
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)


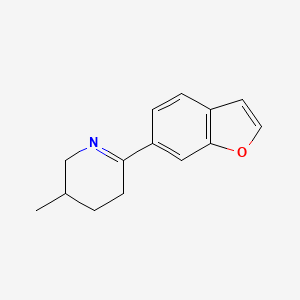
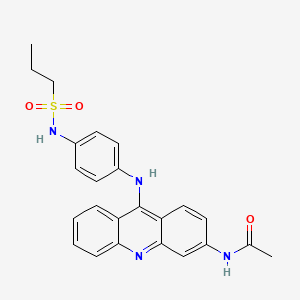
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
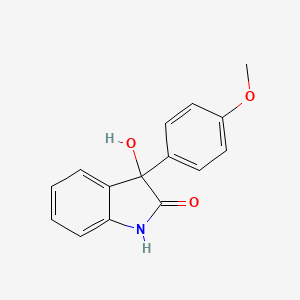
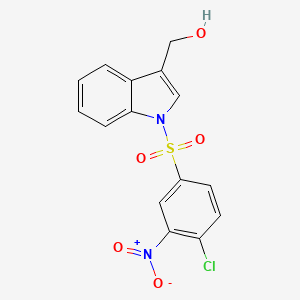
![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)

